molecular formula C9H7N3O2 B1298887 1-(3-nitrophenyl)-1H-imidazole CAS No. 23309-09-3

1-(3-nitrophenyl)-1H-imidazole

Cat. No. B1298887
CAS RN: 23309-09-3
M. Wt: 189.17 g/mol
InChI Key: NUIYHMRBFZOEES-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 3-position on the phenyl ring distinguishes this compound and can significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-methyl-4-nitro-1H-imidazole has been reported under new reaction conditions that utilize less corrosive reagents, which could potentially be adapted for the synthesis of 1-(3-nitrophenyl)-1H-imidazole . Additionally, the synthesis of related compounds, such as 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which can rearrange to form imidazo[1,2-a]pyridines, indicates the versatility of imidazole chemistry and the potential for generating a variety of substituted imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using techniques such as X-ray crystallography, FTIR, NMR, and EIMS. For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole was confirmed using X-ray crystallography, and its structure was further characterized by spectroscopic methods . These techniques could be applied to 1-(3-nitrophenyl)-1H-imidazole to determine its molecular conformation and electronic structure.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements and coupling reactions. The reactivity of the nitro group and the imidazole ring allows for the formation of diverse structures, such as pyrrolo-imidazo[1,2-a]pyridines, through sequential coupling and reductive annulation . The nitro group can also participate in the formation of nitrolic acids, which have potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups can affect the compound's crystallization, hydrogen bonding patterns, and biological activity. For instance, the nitro group in 1-methyl-4-nitro-1H-imidazole contributes to hydrogen bonding and crystallization . The antimicrobial activities of such compounds can also be assessed, providing insights into their potential applications . Additionally, the thermochromic behavior of imidazole compounds, as observed in inclusion compounds of related structures, highlights the responsiveness of these molecules to environmental changes .

Scientific Research Applications

Field: Crystallography

  • Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the formation of a Schiff base compound, which is achieved by the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . This compound has potential applications in various scientific fields, including biology, materials, fine chemical synthesis, and catalysis .
  • Methods of Application/Experimental Procedures : The compound was synthesized following the standard Schiff base condensation procedure . Into a clean Schleck tube containing 30 mL of methanol and 4 mmol of 2-hydroxy-1-naphthaldehyde, 4 mmol of 3-nitroaniline was slowly added and the resulting solution was refluxed overnight. The mixture gradually turned into a red solution. After filtration on filter paper and washing with methanol (3 × 5 mL), the product was isolated as an air stable orange powder .
  • Results/Outcomes : The formation of the Schiff base compound was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, ultraviolet–visible spectroscopy, and single-crystal X-ray diffraction . The compound belongs to the orthorhombic system, space group P212121, and has intramolecular hydrogen bonds O–H⋅⋅⋅N and N–H⋅⋅⋅O .

Field: Thermophysical Property Data

  • Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the evaluation of thermophysical property data . This compound has potential applications in various scientific fields, including chemistry, materials science, and chemical engineering .
  • Methods of Application/Experimental Procedures : The compound was synthesized and its thermophysical properties were evaluated using the NIST ThermoData Engine software package . The properties evaluated include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .
  • Results/Outcomes : The evaluation of the thermophysical property data for this compound provides valuable information for researchers and engineers in various fields. This data can be used in the design of chemical processes, the development of new materials, and the understanding of chemical reactions .

Field: Thermophysical Property Data

  • Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the evaluation of thermophysical property data . This compound has potential applications in various scientific fields, including chemistry, materials science, and chemical engineering .
  • Methods of Application/Experimental Procedures : The compound was synthesized and its thermophysical properties were evaluated using the NIST ThermoData Engine software package . The properties evaluated include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .
  • Results/Outcomes : The evaluation of the thermophysical property data for this compound provides valuable information for researchers and engineers in various fields. This data can be used in the design of chemical processes, the development of new materials, and the understanding of chemical reactions .

Safety And Hazards

The safety and hazards of “1-(3-nitrophenyl)-1H-imidazole” would likely depend on its specific properties. Similar compounds have been found to have various hazards, such as skin and eye irritation, respiratory irritation, and harmful effects if swallowed .

Future Directions

Research on similar compounds has focused on their potential uses in various fields, such as medicinal chemistry. Future research on “1-(3-nitrophenyl)-1H-imidazole” could potentially explore its biological activities and potential applications .

properties

IUPAC Name

1-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIYHMRBFZOEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355889
Record name 1-(3-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-1H-imidazole

CAS RN

23309-09-3
Record name 1-(3-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-iodo-3-nitrobenzene (90 g, 0.36 mol), imidazole (54 g, 0.79 mol), potassium carbonate (54 g, 0.39 mol) and finely divided copper powder (1 g) is heated to 200° C. The melt is stirred for 2 hours under nitrogen. During the reaction water vapor is trapped by molecular sieves, placed between the reation vessel and the condenser. Following the reaction the mixture is cooled to 100° C. and water is added. The mixture is allowed to cool to room temperature and the crude product is filtered off and dried. Recrystallization from toluene (200-250 ml) affords pure 3-(1-imidazolyl)nitrobenzene (54.2 g, 79%). Mp 101-102° C.
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90 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

An intimate mixture of 1-iodo-3-nitrobenzene (24.9 g, 0.1 mol), copper bronze (320 mg, 5 mmol), potassium carbonate (15.2 g, 0.11 mol) and imidazole (15.0 g, 0.22 mol) was heated under a stream of nitrogen at 200° C. for 90 minutes. The reaction was cooled to 100° C., carefully treated with water (750 ml) and the resulting suspension stirred to ambient temperature over 16 hours. Filtration gave a grey-coloured solid which was dissolved in hot toluene (125 ml) and treated with decolourising charcoal (2 g). Filtration and cooling afforded 1-(3-nitrophenyl)-1H-imidazole as pale green needles (13.5 g, 71%). δH (360 MHz, CDCl3) 7.29 (1H, br s), 7.38 (1H, br s), 7.68-7.78 (2H, m), 7.97 (1H, br s), 8.23-8.29 (2H, m).
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24.9 g
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15.2 g
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15 g
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320 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RD Bendagude, MS Kondawar - Current Bioactive …, 2017 - ingentaconnect.com
Background: The present discussion reports the synthesis of a series of novel derivatives 2, 4-disubstituted -1, 5 -diphenyl substituted -1-H-imidazole derivatives and their molecular …
Number of citations: 7 www.ingentaconnect.com
BB Trunz, R Jędrysiak, D Tweats, R Brun… - European journal of …, 2011 - Elsevier
Nitroimidazoles are a well-known class of antibacterial and antiprotozoal drugs but in spite of the widespread clinical and veterinary use of these drugs, this family has been stigmatized …
Number of citations: 70 www.sciencedirect.com
H Xin, W Sun, H Yan, X Song - Journal of Photochemistry and Photobiology …, 2013 - Elsevier
The photochemical properties of 1-aryl-1,4-dihydropyrazines, including their UV–vis absorption, photostability and photoreaction, are investigated. The photostability of the 1-aryl-1,4-…
Number of citations: 13 www.sciencedirect.com
X Zhou, Z Jiang, L Xue, P Lu… - European Journal of …, 2015 - Wiley Online Library
From readily available propargylic amines, 1,2,5‐trisubstituted imidazoles are efficiently obtained through a cascade reaction catalyzed by AgOTf or promoted by molecular iodine. The …
Y Shan, Y Wang, X Jia, W Cai… - Synthetic Communications, 2012 - Taylor & Francis
A new methodology of copper-catalyzed coupling reaction has been developed, involving imidazoles react with aryl halides using CuCl 2 · H 2 O as catalyst and 1-(4-hydroxy-3-me …
Number of citations: 6 www.tandfonline.com
VS Mityanov, LG Kuz'mina, VP Perevalov, II Tkach - Tetrahedron, 2014 - Elsevier
An efficient and simple method for the synthesis of 2-unsubstituted 1-aryl-4- and 1-aryl-5-acylimidazoles has been developed. It consists in the condensation of α-diketone monooximes …
Number of citations: 15 www.sciencedirect.com
M Islam, S Mondal, P Mondal, AS Roy, K Tuhina… - Transition Metal …, 2011 - Springer
Immobilization of copper onto polystyrene provided a polymer-supported copper(II) catalyst, which was effective in cross-coupling reactions between N-containing substrates and …
Number of citations: 15 link.springer.com
BC Mataghare, PR Bhagat - New Journal of Chemistry, 2023 - pubs.rsc.org
Pyridinium based ionic liquid functionalized porphyrin (PBILFPc) photocatalyst was successfully synthesized and characterized using various instrumentation techniques such as 1H …
Number of citations: 0 pubs.rsc.org
SM Islam, S Mondal, P Mondal, AS Roy… - Journal of …, 2012 - Elsevier
A simple and industrially viable protocol for C–N and C–O coupling was reported here. The polymer supported heterogeneous copper catalyst was prepared from chloromethyl …
Number of citations: 80 www.sciencedirect.com
M Islam, S Mondal, P Mondal, AS Roy, K Tuhina… - Catalysis letters, 2011 - Springer
Polymer supported Cu(II) catalyst was prepared, characterized and employed for the N-arylation and amination reaction of N–H heterocycles with aryl halides as well as arylboronic …
Number of citations: 53 link.springer.com

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